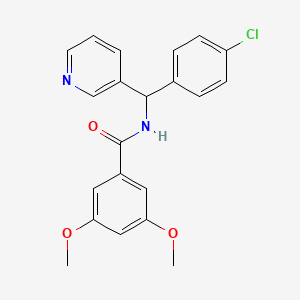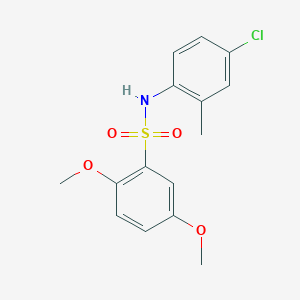
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 25C-NBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense visual and auditory hallucinations. Despite its popularity, the compound has been associated with several cases of adverse effects, including fatalities.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is similar to that of other hallucinogenic drugs. The compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. The activation of the 5-HT2A receptor leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for the visual and auditory hallucinations induced by the drug.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in animals and humans. These effects include increased heart rate, blood pressure, body temperature, and pupil dilation. The compound has also been shown to induce changes in brain activity, including alterations in the activity of the default mode network, which is responsible for self-referential thinking.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages as a research tool. It is a potent and selective partial agonist at the 5-HT2A receptor, which makes it useful for studying the mechanism of action of hallucinogenic drugs. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are several limitations to the use of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. The compound is highly potent and can induce strong hallucinations at low doses, which can make it difficult to control the effects of the drug on experimental subjects. Additionally, the compound has been associated with several cases of adverse effects, including fatalities, which can make it difficult to obtain approval for human studies.
未来方向
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide. One direction is to further investigate the mechanism of action of the drug and its effects on brain activity. Another direction is to explore the potential therapeutic applications of the drug, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is a need for further research into the safety of the drug and its potential for abuse. Overall, N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a promising research tool that has the potential to provide new insights into the mechanism of action of hallucinogenic drugs and their therapeutic applications.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves the condensation of 2,5-dimethoxybenzaldehyde with 4-chloro-2-methylaniline in the presence of a Lewis acid catalyst. The resulting imine is then reduced to the amine using sodium borohydride. The amine is then reacted with p-toluenesulfonyl chloride to yield the final product.
科学研究应用
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. Studies have shown that N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has a high affinity for the 5-HT2A receptor and can induce strong hallucinations at low doses.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)15-9-12(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRAOLNAWGCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)

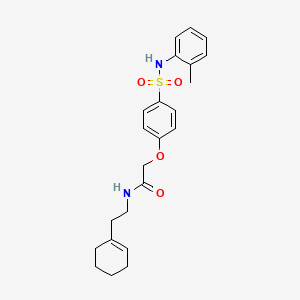

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)
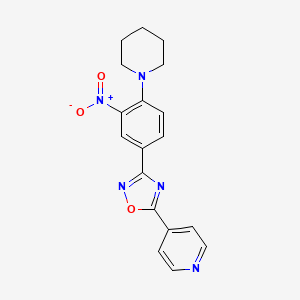


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
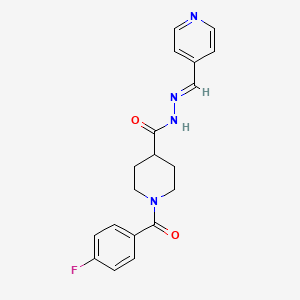
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
